Dabigatran Impurity F

Pharmaceutical Quality Control Reference Standard Certification Pharmacopeial Traceability

Dabigatran Impurity F (CAS 211915-07-0) features a distinctive O-octyl carbamate (C8) moiety conferring unique reversed-phase HPLC retention—longer than the API (C6) and EP Impurity F (branched C7). This enables accurate peak identification, baseline separation from Impurities A–E, and method specificity per ICH Q2(R1). Generic substitution with dissimilar analogs invalidates retention time alignment, compromising accuracy outside the 80–120% recovery range. Supplied as an ISO 17034/ISO 17025-certified CRM with multi-traceability to USP, EP, and BP standards, it eliminates costly in-house qualification for ANDA submissions, batch-release testing, and forced degradation studies.

Molecular Formula C36H45N7O5
Molecular Weight 655.8 g/mol
CAS No. 211915-07-0
Cat. No. B601652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity F
CAS211915-07-0
SynonymsO-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester
Molecular FormulaC36H45N7O5
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)
InChIKeyHEJZABCHPVKGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity F (CAS 211915-07-0): Process-Related O-Octyl Analog Reference Standard for ANDA Method Validation


Dabigatran Impurity F (CAS 211915-07-0) is a process-related impurity of the oral anticoagulant dabigatran etexilate mesylate, chemically defined as ethyl 3-(1-methyl-2-(((4-(N-((octyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with molecular formula C36H45N7O5 and molecular weight 655.8 g/mol [1]. It arises as a synthetic byproduct during the multi-step manufacture of dabigatran etexilate mesylate and is supplied as a certified reference material (CRM) with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC) applications, and abbreviated new drug application (ANDA) submissions [2].

Why Dabigatran Impurity F Cannot Be Replaced with Other Dabigatran-Related Impurities in Analytical Applications


Generic substitution among dabigatran impurities is not scientifically valid due to structurally determined chromatographic behavior differences that directly affect HPLC retention times, resolution, and quantification accuracy. Dabigatran Impurity F possesses a distinctive O-octyl carbamate moiety (C8 chain) that confers a significantly longer alkyl chain than the O-hexyl group in the API (dabigatran etexilate mesylate) and the O-heptyl group in EP Impurity F, resulting in unique hydrophobic retention characteristics . Zheng et al. (2014) identified and characterized multiple synthetic impurities in dabigatran etexilate mesylate processes, demonstrating that each impurity exhibits distinct HPLC retention times and requires individual reference standards for accurate identification and quantification [1]. Replacing Impurity F with a structurally dissimilar analog (e.g., Impurity A, B, or EP Impurity F) would produce incorrect retention time alignment, compromised peak purity assessment, and invalidated method accuracy, with Nawale et al. (2018) reporting that accuracy for impurity determination falls outside the 80%-120% acceptance range when improper reference standards are used [2].

Quantitative Differential Evidence for Dabigatran Impurity F (CAS 211915-07-0) Procurement


Multi-Traceability to USP, EP, and BP Primary Standards: ISO 17034 Certification

Dabigatran Impurity F is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP, EP, and BP primary standards . In contrast, generic impurity standards from non-certified suppliers lack this documented metrological traceability chain and are labeled 'Not traceable to any primary pharmacopeia standard' when such certification is absent .

Pharmaceutical Quality Control Reference Standard Certification Pharmacopeial Traceability

O-Octyl Carbamate Alkyl Chain Length Differential vs. API and EP Impurity F

Dabigatran Impurity F contains an O-octyl carbamate moiety with an eight-carbon alkyl chain (C8), whereas the API dabigatran etexilate mesylate contains a six-carbon O-hexyl chain (C6) [1][2]. EP Impurity F (CAS 1610758-21-8) contains a branched O-(heptan-2-yl) seven-carbon chain (C7) [3].

Chromatographic Separation HPLC Method Development Impurity Profiling

HPLC Method Validation: Linear Range and Accuracy Requirements for Impurity Quantification

Validated HPLC methods for dabigatran etexilate impurities, including Impurity F, demonstrate linear calibration from 0.38 μg/mL to 4.5-9.00 μg/mL with correlation coefficients (r²) ≥0.996 [1]. Method accuracy for known impurities must fall within 80%-120% recovery per ICH guidelines [1]. The HPLC method for dabigatran etexilate related substances achieves baseline separation among five known impurities (A, B, C, D, E) using an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm) with detection at 340 nm [2].

HPLC Validation Impurity Quantification ANDA Regulatory Compliance

GC-MS/MS Method for Methanesulfonate Impurities: Orthogonal Detection Requirement

While Impurity F is an organic process impurity analyzed by HPLC, dabigatran etexilate mesylate drug substance also contains methanesulfonate ester impurities (methyl, ethyl, isopropyl, and n-hexyl methanesulfonate) that require orthogonal GC-MS/MS analysis for detection and quantification [1]. The GC-MS/MS method demonstrates detection limits of 0.301-2.01 ng/mL and quantification limits of 0.606-4.02 ng/mL, with mean recoveries ranging from 86.8% to 113% (RSD <3%, n=3) [1].

GC-MS/MS Analysis Genotoxic Impurity Control Multi-Method Quality Control

Nitrosamine Impurity (NDAB) Differentiation: Structurally and Toxicologically Distinct Class

Dabigatran Impurity F is a process-related organic impurity with no established genotoxic potential, whereas N-nitroso-dabigatran (NDAB) is a nitrosamine impurity that triggered an FDA-announced voluntary nationwide recall of dabigatran etexilate capsules (75 mg and 150 mg) in 2023 due to levels exceeding the Acceptable Daily Intake (ADI) [1].

Nitrosamine Impurity Control Genotoxicity Risk Assessment FDA Regulatory Compliance

Priority Application Scenarios for Dabigatran Impurity F (CAS 211915-07-0) in Analytical Development and Quality Control


ANDA Submission: HPLC Method Validation and Impurity Profiling

Dabigatran Impurity F serves as a critical reference standard for establishing and validating HPLC methods that demonstrate linearity (r² ≥0.996), accuracy (80%-120% recovery), and baseline separation among five known impurities (A-E) per ICH Q2(R1) guidelines, with the validated chromatographic conditions using an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm), acetonitrile-ammonium acetate gradient elution at pH 4.4, and detection at 340 nm [1][2].

Pharmaceutical Batch Release Testing with Certified Reference Material (CRM)

For QC laboratories conducting batch release testing of dabigatran etexilate mesylate drug substance or finished dosage forms, the ISO 17034 and ISO/IEC 17025 certified CRM grade of Impurity F provides documented multi-traceability to USP, EP, and BP primary standards, ensuring regulatory acceptance of analytical results without the need for costly in-house qualification of non-certified impurity standards [1].

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions), Impurity F enables accurate identification and quantification of process-related impurities that co-elute or interfere with degradation products, leveraging the distinct O-octyl (C8) alkyl chain length that produces differential reversed-phase retention compared to the API (C6) and EP Impurity F (branched C7), thereby ensuring method specificity per ICH Q1A(R2) stability requirements [1][2].

Multi-Method Impurity Control Strategy Integration

As part of a comprehensive impurity control strategy, Impurity F is employed in HPLC methods for organic impurity profiling, while orthogonal GC-MS/MS methods address methanesulfonate ester impurities (LOD: 0.301-2.01 ng/mL) and dedicated nitrosamine testing protocols monitor N-nitroso-dabigatran (NDAB), with each impurity class requiring distinct reference standards due to differing analytical methodologies, detection sensitivity requirements, and regulatory control thresholds [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.